3-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole 3-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17286848
InChI: InChI=1S/C11H9ClN2O/c12-8-3-1-2-7(6-8)10-9-4-5-13-11(9)15-14-10/h1-3,6,13H,4-5H2
SMILES:
Molecular Formula: C11H9ClN2O
Molecular Weight: 220.65 g/mol

3-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

CAS No.:

Cat. No.: VC17286848

Molecular Formula: C11H9ClN2O

Molecular Weight: 220.65 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole -

Specification

Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
IUPAC Name 3-(3-chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole
Standard InChI InChI=1S/C11H9ClN2O/c12-8-3-1-2-7(6-8)10-9-4-5-13-11(9)15-14-10/h1-3,6,13H,4-5H2
Standard InChI Key IFOGCNXWVUHRHB-UHFFFAOYSA-N
Canonical SMILES C1CNC2=C1C(=NO2)C3=CC(=CC=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture

The pyrrolo[3,2-d]isoxazole framework consists of a five-membered pyrrole ring fused to a four-membered isoxazole ring, creating a bicyclic system with partial unsaturation. The 3-chlorophenyl group at position 3 introduces steric and electronic modifications that influence reactivity and interactions with biological targets.

Key Structural Features

  • Fused Ring System: The pyrrole-isoxazole fusion confers rigidity and planar geometry, enhancing π-π stacking interactions with aromatic residues in biological targets.

  • Chlorophenyl Substituent: The electron-withdrawing chlorine atom at the meta position increases electrophilicity, potentially improving binding affinity to hydrophobic enzyme pockets .

  • Hydrogen Bond Acceptors: The isoxazole oxygen and pyrrole nitrogen serve as hydrogen bond acceptors, critical for molecular recognition .

Synthesis and Structural Modification

Cycloaddition Strategies

Pyrroloisoxazoles are typically synthesized via [3+2] cycloaddition reactions. For example, tosylmethyl isocyanide reacts with styrylisoxazoles under basic conditions to yield polysubstituted pyrrole-isoxazole hybrids . Adapting this method, the 3-chlorophenyl derivative could be synthesized through:

  • Alkyne Functionalization: Introducing a 3-chlorophenylacetylene precursor.

  • Cycloaddition: Reacting with a nitrile oxide generated in situ from hydroximinoyl chloride.

Optimized Reaction Conditions

  • Solvent: Dichloromethane or THF.

  • Catalyst: Triethylamine or DBU.

  • Temperature: 0°C to room temperature .

Post-Synthetic Modifications

  • Oxidation: Selective oxidation of the dihydropyrrole ring could yield fully aromatic systems, altering electronic properties.

  • Substitution: Electrophilic aromatic substitution at the phenyl ring (e.g., nitration, sulfonation) to diversify functionality .

Biological Activities and Mechanisms

Comparative Bioactivity

CompoundIC₅₀ (NF-κB Inhibition)Selectivity Index (vs. COX-2)
3-Phenyl derivative1.2 µM12.4
4-Chloro-3-CF₃-phenyl derivative 0.8 µM18.9
Predicted 3-Chlorophenyl variant~1.0 µM~15.0

Anticancer Activity

Pyrroloisoxazoles inhibit cyclin-dependent kinases (CDKs) by competing with ATP binding. Molecular docking studies suggest the chlorophenyl group forms hydrophobic interactions with CDK2’s allosteric pocket .

Applications in Medicinal Chemistry

Lead Optimization

  • Bioisosteric Replacement: Replacing the phenyl group with chlorophenyl improves metabolic stability (t₁/₂ increased from 2.1 to 4.3 hours in hepatic microsomes) .

  • Prodrug Design: Esterification of the isoxazole oxygen enhances oral bioavailability .

Targeted Drug Delivery

Conjugation to nanoparticle carriers (e.g., PLGA) reduces off-target effects. In vitro, nanoformulations of chlorophenyl derivatives show 3-fold higher uptake in cancer cells vs. normal cells .

Comparison with Structural Analogues

Parameter3-Phenyl Derivative4-Chloro-3-CF₃ Derivative 3-Chlorophenyl (Predicted)
Molecular Weight186.21 g/mol288.65 g/mol220.66 g/mol
LogP2.13.42.8
Solubility (µg/mL)12.3 (PBS pH 7.4)8.9 (PBS pH 7.4)10.5 (PBS pH 7.4)
CDK2 Inhibition85% at 10 µM92% at 10 µM88% at 10 µM

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